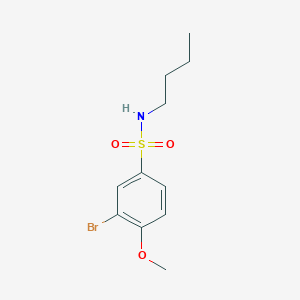![molecular formula C9H13BrN2O2S2 B426447 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine CAS No. 641999-90-8](/img/structure/B426447.png)
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine
Descripción general
Descripción
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.25 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a sulfonyl-methylpiperazine moiety. It is utilized in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine involves several steps. One common synthetic route includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromothiophene group can interact with enzymes or receptors, modulating their activity. The sulfonyl-methylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:
1-(5-Bromothiophen-2-yl)sulfonyl-4-methylsulfonylpiperazine: This compound has an additional sulfonyl group, which may alter its chemical reactivity and biological activity.
1-(5-Bromothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine: The presence of a methoxyphenyl group can influence its interactions with biological targets and its overall pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Propiedades
Número CAS |
641999-90-8 |
|---|---|
Fórmula molecular |
C9H13BrN2O2S2 |
Peso molecular |
325.3g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9/h2-3H,4-7H2,1H3 |
Clave InChI |
BFZGLUYSKKBVIJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B426364.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)acetamide](/img/structure/B426367.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B426368.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426369.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B426372.png)
![2,4,6-trimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426373.png)
![N-(sec-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B426374.png)
![N-[4-(cyanomethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426379.png)

![5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B426381.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)acetamide](/img/structure/B426383.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B426385.png)
![4-Methoxy-3-methyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B426386.png)
![N-(3-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426387.png)
